1-allyl-2-(3,4-dimethoxybenzyl)-1H-benzo[d]imidazole hydrochloride

Catalog No.
S2762985
CAS No.
1216827-48-3
M.F
C19H21ClN2O2
M. Wt
344.84
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-allyl-2-(3,4-dimethoxybenzyl)-1H-benzo[d]imidazo...

CAS Number

1216827-48-3

Product Name

1-allyl-2-(3,4-dimethoxybenzyl)-1H-benzo[d]imidazole hydrochloride

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-1-prop-2-enylbenzimidazole;hydrochloride

Molecular Formula

C19H21ClN2O2

Molecular Weight

344.84

InChI

InChI=1S/C19H20N2O2.ClH/c1-4-11-21-16-8-6-5-7-15(16)20-19(21)13-14-9-10-17(22-2)18(12-14)23-3;/h4-10,12H,1,11,13H2,2-3H3;1H

InChI Key

SOMFZVCHYMKEBR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC2=NC3=CC=CC=C3N2CC=C)OC.Cl

solubility

not available

Synthesis and Characterization:

-Allyl-2-(3,4-dimethoxybenzyl)-1H-benzo[d]imidazole hydrochloride is a synthetic compound, and its synthesis has been reported in scientific literature. Researchers have described methods for its preparation using various starting materials and reaction conditions.[1]

Potential Biological Activities:

Studies suggest that 1-Allyl-2-(3,4-dimethoxybenzyl)-1H-benzo[d]imidazole hydrochloride may possess various biological properties, including:

  • Antimicrobial activity: The compound has been evaluated for its potential to inhibit the growth of certain bacteria and fungi. [, ]
  • Anticancer activity: In vitro studies have shown that the compound exhibits cytotoxicity against some cancer cell lines. [, ] However, further research is needed to determine its efficacy and safety in vivo.

1-Allyl-2-(3,4-dimethoxybenzyl)-1H-benzo[d]imidazole hydrochloride is a chemical compound with the molecular formula C18H20N2O2ClC_{18}H_{20}N_2O_2Cl and a molecular weight of approximately 344.8 g/mol. This compound features a benzimidazole core, which is a bicyclic structure containing both benzene and imidazole rings. The presence of the allyl group and the 3,4-dimethoxybenzyl moiety contribute to its unique chemical properties and potential biological activities. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in research and pharmaceuticals .

The chemical reactivity of 1-allyl-2-(3,4-dimethoxybenzyl)-1H-benzo[d]imidazole hydrochloride can be attributed to its functional groups. The allyl group can undergo typical alkene reactions such as:

  • Electrophilic Addition: The double bond in the allyl group can react with electrophiles.
  • Nucleophilic Substitution: The benzimidazole nitrogen can participate in nucleophilic attacks, leading to the formation of various derivatives.
  • Condensation Reactions: The compound can engage in condensation reactions with aldehydes or ketones, potentially yielding new compounds with enhanced biological activities.

The synthesis of 1-allyl-2-(3,4-dimethoxybenzyl)-1H-benzo[d]imidazole hydrochloride typically involves several steps:

  • Formation of Benzimidazole Core:
    • Reacting o-phenylenediamine with appropriate carboxylic acids or aldehydes under acidic or basic conditions to yield the benzimidazole structure.
  • Allylation:
    • Introducing the allyl group through allylation reactions using allyl halides in the presence of bases like potassium carbonate.
  • Methylation:
    • Employing methylating agents such as dimethyl sulfate or methyl iodide to introduce methoxy groups at positions 3 and 4 on the benzyl ring.
  • Hydrochloride Salt Formation:
    • Neutralizing the base with hydrochloric acid to form the hydrochloride salt, enhancing solubility for biological testing .

1-Allyl-2-(3,4-dimethoxybenzyl)-1H-benzo[d]imidazole hydrochloride has several potential applications:

  • Pharmaceutical Research: As a lead compound for developing new drugs targeting microbial infections or cancers.
  • Chemical Synthesis: Serving as a building block for synthesizing more complex organic molecules.
  • Biological Studies: Used in assays to evaluate biological activity related to its structural features .

Interaction studies involving 1-allyl-2-(3,4-dimethoxybenzyl)-1H-benzo[d]imidazole hydrochloride may focus on:

  • Protein Binding Studies: Investigating how this compound interacts with various proteins, which could affect its pharmacokinetics.
  • Receptor Binding Assays: Evaluating its affinity for specific receptors involved in neurotransmission or cancer progression.
  • Synergistic Effects: Testing combinations with other drugs to assess enhanced efficacy against diseases .

Several compounds share structural similarities with 1-allyl-2-(3,4-dimethoxybenzyl)-1H-benzo[d]imidazole hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
2-(4-Methoxyphenyl)-1H-benzimidazoleMethoxy group on phenyl ringAnticancer
1-Methyl-2-(3-methoxybenzyl)-1H-benzimidazoleMethyl and methoxy substituentsAntimicrobial
1-(2-Hydroxyethyl)-2-(3-methoxyphenyl)-1H-benzimidazoleHydroxyethyl and methoxy groupsNeuroprotective

Uniqueness

The uniqueness of 1-allyl-2-(3,4-dimethoxybenzyl)-1H-benzo[d]imidazole hydrochloride lies in its specific combination of an allyl group and dimethoxy substituents on the benzyl moiety. This configuration may enhance its lipophilicity and biological activity compared to other benzimidazoles lacking these features. Additionally, the hydrochloride form improves solubility, making it more accessible for pharmacological studies .

Dates

Last modified: 08-17-2023

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